

comparative toxicity profile 4,5-DCQA in vivo models

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Compound Focus: 4,5-Dicaffeoylquinic acid

CAS No.: 14534-61-3

Cat. No.: S622082

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Documented In Vivo Data for 4,5-DCQA

The table below summarizes the key in vivo findings from the search results. Please note that these are mostly related to the compound's efficacy and pharmacokinetics rather than a formal toxicity assessment.

Aspect	Available In Vivo Data	Experimental Protocol Summary
	<p> Anti-inflammatory Effect Dose-dependent inhibition of paw edema in a carrageenan-induced rat model. Effective doses: 5, 10, and 20 mg/kg (oral). Reduced expression of iNOS, COX-2, and TNF-α [1]. Model: Sprague-Dawley rats with carrageenan-induced inflammation. Dosing: 4,5-DCQA or reference drug administered orally 1 hour before carrageenan injection. Measurement: Edema measured after carrageenan injection; tissue analyzed for inflammatory markers [1]. Acute & Sub-Chronic Toxicity No safety-related concerns identified in a sub-chronic toxicity study on a combination of DCQAs and chlorogenic acids. Data on acute toxicity (dermal and oral) also showed no adverse findings [2] [3]. Pharmacokinetics Low oral bioavailability (~0.8%) reported in rats administered extracts containing 3,4-DCQA, suggesting potential low systemic exposure for certain isoforms [2] [3]. </p>	

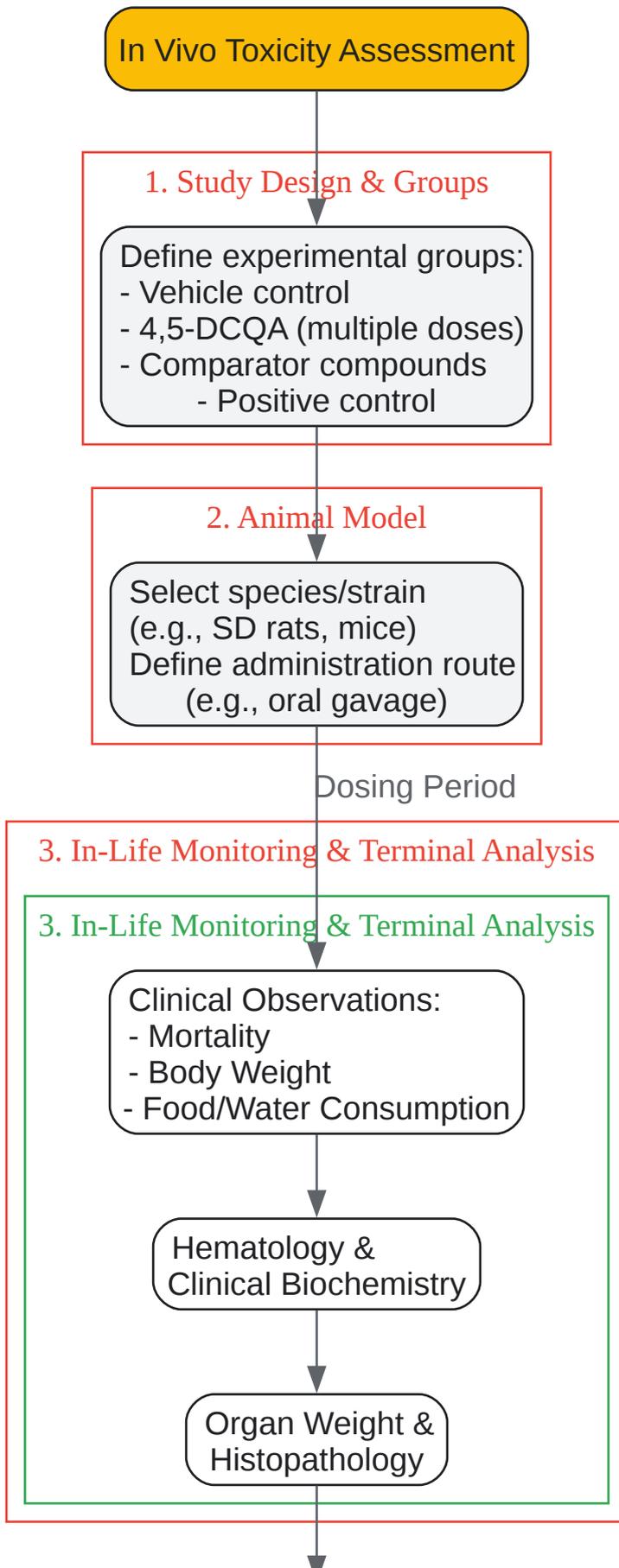
Key Gaps in the Current Data

A comprehensive comparative toxicity profile for 4,5-DCQA cannot be constructed due to several critical data gaps:

- **Lack of Targeted Toxicity Studies:** The search results did not yield any dedicated in vivo toxicity studies (e.g., determining Maximum Tolerated Dose, LD50, or NOAEL) specifically for 4,5-DCQA. The mentioned toxicological data is for mixtures of compounds [2] [3].
- **Missing Comparative Data:** There is an absence of in vivo data that directly compares the toxicity of 4,5-DCQA with other DCQA isomers or with standard reference drugs in a toxicity context.
- **Unknown Long-Term and Reproductive Effects:** The available literature explicitly states a **lack of data on reproductive toxicity and teratogenicity** for DCQAs [2] [3].

Experimental Workflow for In Vivo Assessment

For a rigorous in vivo comparison, studies often follow a standardized workflow. The diagram below outlines the key stages and parameters that would need to be investigated to fill the existing data gaps for 4,5-DCQA.



4. Data Analysis & Benchmarking

Key Toxicity Metrics:
- NOAEL / LOAEL
- Target Organs
- Comparative Profile

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How to Propose Further Research

To bridge the identified data gaps, future research should focus on:

- **Conducting Standardized Toxicity Tests:** Performing OECD guideline-compliant subacute (28-day) and subchronic (90-day) oral toxicity studies in rodents to establish a definitive NOAEL and identify potential target organs [4].
- **Including Direct Comparators:** Designing studies that include other common DCQA isomers (e.g., 3,4-DCQA, 3,5-DCQA) and a standard anti-inflammatory drug (e.g., diclofenac) to enable a true comparative profile [5] [1].
- **Investigating Mechanisms:** Exploring the mechanisms behind any observed toxicity, potentially by examining the effect of 4,5-DCQA on key signaling pathways like NF- κ B and MAPK in contexts beyond its intended anti-inflammatory action [1].

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